7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid 7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15908910
InChI: InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-7-6-13(8-14)5-4-9(18-13)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)
SMILES:
Molecular Formula: C13H21NO5
Molecular Weight: 271.31 g/mol

7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid

CAS No.:

Cat. No.: VC15908910

Molecular Formula: C13H21NO5

Molecular Weight: 271.31 g/mol

* For research use only. Not for human or veterinary use.

7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid -

Specification

Molecular Formula C13H21NO5
Molecular Weight 271.31 g/mol
IUPAC Name 7-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid
Standard InChI InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-7-6-13(8-14)5-4-9(18-13)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)
Standard InChI Key MSDHAJLDASVPDN-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC2(C1)CCC(O2)C(=O)O

Introduction

Molecular and Structural Characteristics

Core Architecture

The compound’s structure comprises a spiro[4.4]nonane framework, where two rings—a tetrahydrofuran (oxa) ring and a piperidine (aza) ring—share a single quaternary carbon atom . The Boc group ((CH3)3COC(O)\text{(CH}_3\text{)}_3\text{COC(O)}) is attached to the nitrogen atom of the piperidine ring, while the carboxylic acid (COOH\text{COOH}) resides on the tetrahydrofuran moiety. This arrangement creates a three-dimensional scaffold that combines steric protection (via the Boc group) with sites for further functionalization (via the carboxylic acid) .

Physicochemical Properties

Key properties include:

PropertyValueSource
Molecular FormulaC13H21NO5\text{C}_{13}\text{H}_{21}\text{NO}_5
Molecular Weight271.31 g/mol
IUPAC Name7-(tert-butoxycarbonyl)-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid
InChI KeyMSDHAJLDASVPDN-UHFFFAOYSA-N

The Boc group enhances lipophilicity (logP1.8\log P \approx 1.8), while the carboxylic acid contributes to aqueous solubility at physiological pH .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid involves multi-step organic transformations, typically including:

  • Spirocyclic Core Formation: Cyclization of a diketone or amino alcohol precursor via intramolecular nucleophilic attack or ring-closing metathesis .

  • Boc Protection: Introduction of the tert-butoxycarbonyl group using di-tert-butyl dicarbonate ((Boc)2O\text{(Boc)}_2\text{O}) under basic conditions (e.g., aqueous NaHCO3\text{NaHCO}_3) .

  • Carboxylic Acid Introduction: Oxidation of a primary alcohol or hydrolysis of a nitrile group to yield the carboxylic acid functionality .

A hypothetical pathway is illustrated below:

DiketoneCyclizationSpiro Intermediate(Boc)2OProtected AmineOxidationFinal Product\text{Diketone} \xrightarrow{\text{Cyclization}} \text{Spiro Intermediate} \xrightarrow{\text{(Boc)}_2\text{O}} \text{Protected Amine} \xrightarrow{\text{Oxidation}} \text{Final Product}

Process Optimization

Critical parameters include reaction temperature (typically 0–25°C for Boc protection), solvent selection (e.g., dichloromethane for Boc reactions), and purification via column chromatography or recrystallization . Yields are often moderate (40–60%) due to steric hindrance at the spiro center .

Reactivity and Functionalization

Carboxylic Acid Derivatives

The carboxylic acid undergoes standard transformations:

  • Esterification: Reaction with alcohols (R-OH\text{R-OH}) under acidic catalysis (H2SO4\text{H}_2\text{SO}_4) produces esters (R-COOR’\text{R-COOR'}) .

  • Amidation: Coupling with amines (R-NH2\text{R-NH}_2) via carbodiimide reagents (e.g., EDC) forms amides (R-CONHR’\text{R-CONHR'}) .

Boc Deprotection

The Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), regenerating the secondary amine:

Boc-NR2TFAH-NR2+CO2+(CH3)3COH\text{Boc-NR}_2 \xrightarrow{\text{TFA}} \text{H-NR}_2 + \text{CO}_2 + \text{(CH}_3\text{)}_3\text{COH}

This step is crucial for subsequent modifications in drug discovery pipelines .

Applications in Organic and Medicinal Chemistry

Drug Discovery

The compound serves as a rigid scaffold in protease inhibitors and G protein-coupled receptor (GPCR) modulators. Its spirocyclic structure mimics bioactive conformations of peptides, reducing entropy penalties upon target binding .

Materials Science

Functionalized derivatives have been explored as ligands for asymmetric catalysis. The carboxylic acid enables immobilization onto solid supports (e.g., silica nanoparticles) .

Comparative Analysis with Structural Analogs

Analog 1: 1-Oxa-7-azaspiro[4.4]nonane

  • Structure: Lacks the Boc and carboxylic acid groups.

  • Properties: Higher amine reactivity but lower stability; limited derivatization potential .

Analog 2: 7-Azaspiro[4.4]nonane

  • Structure: Missing the oxa ring, reducing polarity.

  • Applications: Primarily used in base-catalyzed reactions due to exposed amine .

Analog 3: tert-Butyl 7-azaspiro[4.4]nonane-2-carboxylate

  • Structure: Replaces carboxylic acid with an ester.

  • Utility: Improved membrane permeability but requires hydrolysis for further functionalization .

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